molecular formula C17H17N3O4S B2783323 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 941877-84-5

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No. B2783323
CAS RN: 941877-84-5
M. Wt: 359.4
InChI Key: OYEXMDCTHMCPSA-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. In

Scientific Research Applications

Lipoxygenase Inhibitors

Compounds related to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide have been investigated for their inhibitory activities against the lipoxygenase enzyme. These compounds have shown moderately good activities, indicating potential applications in the treatment of diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial Activities

Derivatives of this compound have been synthesized and screened for antimicrobial activities. Some of these derivatives displayed activity against tested microorganisms, suggesting their potential use as antimicrobial agents (Başoğlu et al., 2013).

Antioxidant and Anticancer Activities

Studies have found that certain derivatives of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exhibit antioxidant activities. Additionally, some compounds have been tested for their anticancer activities against human glioblastoma and breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Inhibition of Tuberculosis and Inflammation

Some derivatives have been synthesized with the aim of developing dual inhibitors of multidrug-resistant tuberculosis and inflammation. These compounds demonstrated significant anti-inflammatory and anti-tuberculosis activities, showing promise as dual therapeutic agents (Turukarabettu et al., 2019).

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which share a structural relation to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, have been synthesized for use as insensitive energetic materials. These materials have shown moderate thermal stabilities and are less sensitive to impact and friction, suggesting their potential in applications requiring stable energetic materials (Yu et al., 2017).

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-6-8-13(9-7-12)25-11-3-5-15(21)18-17-20-19-16(24-17)14-4-2-10-23-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEXMDCTHMCPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

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